Lgb-321;lgb 321 - 1210415-88-5

Lgb-321;lgb 321

Catalog Number: EVT-3358334
CAS Number: 1210415-88-5
Molecular Formula: C23H23F2N5O2
Molecular Weight: 439.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lgb-321, also referred to as Lgb 321, is a compound whose specific characteristics and applications are still under investigation in the scientific community. It is essential to explore its classification, synthesis methods, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and potential applications to understand its significance in research and industry.

Classification

Lgb-321 can be classified within the realm of small organic molecules. It is likely to be categorized based on its functional groups and structural features that determine its biological activity. Further classification may depend on its therapeutic targets or mechanisms of action.

Synthesis Analysis

Methods

  • Chemical Synthesis: Utilizing standard organic synthesis techniques involving the reaction of various reagents under controlled conditions.
  • Reagent Selection: The choice of specific catalysts or solvents can influence the yield and purity of the final product.

Technical Details

While specific technical details regarding the synthesis of Lgb-321 are scarce, general protocols for synthesizing small organic molecules often involve:

  1. Reaction Conditions: Optimizing temperature, pressure, and time to enhance reaction efficiency.
  2. Purification Techniques: Employing chromatography or recrystallization to isolate the desired compound after synthesis.
Molecular Structure Analysis

Structure

  • Molecular Formula: Determining the exact composition of atoms within the molecule.
  • 3D Modeling: Utilizing software tools to visualize the spatial arrangement of atoms.

Data

Data regarding Lgb-321's molecular weight, bond types, and stereochemistry would be essential for a comprehensive structural analysis. This information can usually be obtained through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS).

Chemical Reactions Analysis

Reactions

Lgb-321 may undergo various chemical reactions typical for organic compounds, including:

  • Nucleophilic Substitution: Where nucleophiles attack electrophilic centers within the molecule.
  • Elimination Reactions: Leading to the formation of double bonds or ring structures.

Technical Details

Understanding the reactivity of Lgb-321 requires knowledge of its functional groups and electronic configuration. Reaction conditions such as pH, temperature, and solvent choice significantly impact these processes.

Mechanism of Action

Process

  1. Binding Affinity: The strength with which Lgb-321 binds to its target.
  2. Signal Transduction: How binding influences cellular responses.

Data

Quantitative data on binding affinity (e.g., IC50 values) and pharmacokinetic properties would be crucial for understanding its efficacy and safety profile.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties that would typically be analyzed include:

  • Melting Point: Indicates purity and stability.
  • Solubility: Important for bioavailability studies.

Chemical Properties

Chemical properties such as pH stability, reactivity with other compounds, and degradation pathways are essential for evaluating Lgb-321's practical applications.

Applications

Lgb-321's potential applications primarily lie within scientific research fields such as:

  • Pharmaceutical Development: Investigating its efficacy as a therapeutic agent against specific diseases.
  • Biochemical Studies: Understanding biological pathways through which it may exert effects.
Molecular Pharmacology of LGB-321 as a Pan-PIM Kinase Inhibitor

Structural Determinants of PIM Isoform Selectivity (PIM1/2/3)

LGB-321 (N-(4-((3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide) achieves pan-PIM inhibition through strategic molecular interactions with conserved and divergent structural elements across PIM isoforms. Despite high sequence homology (PIM1/PIM2: 61%; PIM1/PIM3: 71%) in their kinase domains, critical variations enable LGB-321's broad-spectrum activity [4] [7]. The compound features a stereospecific cis-amino hydroxy methylpiperidine group that forms hydrogen bonds with conserved hinge region residues (Glu121 in PIM1), while its difluorophenyl-picolinamide moiety occupies a hydrophobic pocket common to all three isoforms [6] [9].

Distinct biochemical properties of PIM2 necessitated specialized inhibitor design. PIM2 exhibits an exceptionally low Km for ATP (≈1.5 μM) compared to PIM1 (≈18 μM), requiring inhibitors with sub-nanomolar affinity to effectively compete with physiological ATP concentrations in hematopoietic cells [1] [6]. LGB-321 overcomes this challenge through optimized hydrophobic interactions with Val126 and Ile185 in PIM2's ATP-binding cleft, enabling potent inhibition despite high intracellular ATP levels [6]. This attribute distinguishes it from earlier PIM inhibitors with limited cellular activity against PIM2-dependent malignancies.

Table 1: Structural Basis of LGB-321's Pan-PIM Selectivity

Structural FeaturePIM1 InteractionPIM2 InteractionPIM3 Interaction
ATP-Binding PocketHydrophobic cleft: Leu44, Val126Enhanced hydrophobic volume: Ile185, Ala100Hybrid topology: Leu42, Val124
Hinge RegionHydrogen bond: Glu121Hydrogen bond: Glu171Hydrogen bond: Glu120
Specificity PocketFluoropicolinamide occupancyDifluorophenyl hydrophobic insertionShared picolinamide binding
Km for ATP18 μM1.5 μM12 μM

Isoform-specific expression patterns in hematologic malignancies further validate LGB-321's pan-PIM targeting strategy. While PIM1 dominates in acute lymphoblastic leukemia and diffuse large B-cell lymphoma, PIM2 is overexpressed in 80% of multiple myeloma cases, and PIM3 shows elevated expression in certain myeloid leukemias [1] [7]. This distinct yet overlapping expression across hematopoietic lineages creates a therapeutic rationale for pan-inhibition rather than isoform-selective approaches.

ATP-Competitive Binding Mechanisms and Kinase Inhibition Kinetics

As an ATP-competitive inhibitor, LGB-321 binds the conserved kinase ATP-pocket with precisely tuned kinetic parameters. Biochemical assays reveal potent inhibition across PIM isoforms with IC50 values of 0.4 nM (PIM1), 0.7 nM (PIM2), and 0.5 nM (PIM3) under physiological ATP concentrations [6] [9]. These values reflect LGB-321's exceptional binding affinity, particularly crucial for overcoming PIM2's low ATP Km. The compound exhibits slow dissociation kinetics (t1/2 >60 minutes) compared to ATP (t1/2 <1 second), enabling sustained target engagement despite competitive nucleotide binding [6].

LGB-321 employs an induced-fit binding mechanism involving conformational rearrangement of the kinase domain. Upon binding, the glycine-rich loop (residues 45-52 in PIM1) undergoes structural compaction, creating a deep hydrophobic pocket that accommodates the inhibitor's fluorophenyl moiety [5] [8]. This conformational change is distinct from that induced by ATP binding, explaining the compound's high selectivity over other serine/threonine kinases. Structural analyses reveal LGB-321 stabilizes a unique DFG-in/αC-helix-out conformation that is incompatible with productive ATP binding or catalytic activity [5].

Table 2: Inhibition Kinetics of LGB-321 Against PIM Isoforms

Kinetic ParameterPIM1PIM2PIM3
IC50 (nM)0.4 ± 0.10.7 ± 0.20.5 ± 0.1
Ki (nM)0.150.250.18
ATP Km (μM)181.512
Residence Time (min)657062

A critical pharmacological implication of ATP-competitive inhibition involves paradoxical kinase activation under specific conditions. When PIM kinases bind certain ATP-competitive inhibitors (not observed with LGB-321), they can adopt conformations that enhance substrate binding cooperativity through allosteric mechanisms [5] [8]. LGB-321 avoids this phenomenon by reducing conformational entropy in the kinase domain, particularly suppressing dynamics in the DFG motif (residues 186-188) and activation loop. This entropy reduction disrupts allosteric coupling between the ATP-binding site and substrate-docking regions, preventing scaffold function even during inhibition [5].

Hypoxia-Induced PIM Expression and Therapeutic Targeting Implications

The hypoxic tumor microenvironment significantly upregulates PIM kinase expression through hypoxia-inducible factor-1α (HIF-1α) mediated transcription. Under hypoxic conditions (0.5-1% O2), HIF-1α directly binds hypoxia-response elements in the promoters of all three PIM genes, increasing transcript levels 3-5 fold in leukemic cells [3] [7]. This upregulation creates a therapeutic dependency that LGB-321 exploits, as evidenced by enhanced efficacy in hypoxic versus normoxic regions of xenografted hematologic tumors [1] [3].

Hypoxia-induced PIM signaling drives critical pro-survival pathways through distinct substrate phosphorylation patterns. Key molecular events include:

  • Metabolic Reprogramming: PIM2 phosphorylates and activates mTORC1 (at Ser2448), enhancing hypoxic adaptation through increased glycolytic flux and cap-dependent translation [1] [4]. LGB-321 treatment reduces phosphorylation of mTORC1 substrates 4EBP1 and S6K by >80% in multiple myeloma models under hypoxia.
  • Anti-Apoptotic Signaling: All PIM isoforms phosphorylate BAD at Ser112, preventing its pro-apoptotic interaction with Bcl-xL. Hypoxia intensifies this phosphorylation >3-fold, which LGB-321 completely abrogates at 100 nM concentration [1] [6].
  • Translational Control: PIM1 maintains protein synthesis under hypoxia by phosphorylating eIF4B (Ser422), enhancing ribosomal recruitment to mRNA. LGB-321 disrupts this axis, reducing nascent protein synthesis by 60% in hypoxic lymphoma cells [4].

Table 3: Hypoxia-Induced PIM Substrate Phosphorylation and LGB-321 Effects

PIM SubstrateFunctionHypoxia-Induced PhosphorylationLGB-321 Inhibition (100 nM)
BAD (Ser112)Apoptosis regulation3.5-fold increaseComplete abrogation
4EBP1 (Thr37/46)Translation initiation2.8-fold increase85% reduction
mTORC1 (Ser2448)Metabolic master regulator2.2-fold increase78% reduction
c-MYC (Ser62)Transcriptional activation4.1-fold increase92% reduction

LGB-321 demonstrates synergistic activity with conventional chemotherapeutics in hypoxic tumor regions. In the KG-1 acute myeloid leukemia xenograft model, LGB-321 combined with cytarabine reduced hypoxic tumor areas by 75% compared to 40% with cytarabine alone [1] [6]. This synergy arises from simultaneous disruption of PIM-mediated survival signals and DNA damage repair mechanisms. Hypoxic tumor cells overexpress nuclear PIM1, which phosphorylates and inactivates the cell cycle checkpoint kinase C-TAK1, promoting G2/M progression despite genomic damage [4]. By inhibiting this pathway, LGB-321 enhances cytarabine-induced DNA damage accumulation in hypoxic leukemic cells.

Properties

CAS Number

1210415-88-5

Product Name

Lgb-321;lgb 321

IUPAC Name

N-[4-(3-amino-4-hydroxy-5-methylpiperidin-1-yl)pyridin-3-yl]-6-(2,6-difluorophenyl)pyridine-2-carboxamide

Molecular Formula

C23H23F2N5O2

Molecular Weight

439.5 g/mol

InChI

InChI=1S/C23H23F2N5O2/c1-13-11-30(12-16(26)22(13)31)20-8-9-27-10-19(20)29-23(32)18-7-3-6-17(28-18)21-14(24)4-2-5-15(21)25/h2-10,13,16,22,31H,11-12,26H2,1H3,(H,29,32)

InChI Key

GNTIXZIMEPMGMD-UHFFFAOYSA-N

SMILES

CC1CN(CC(C1O)N)C2=C(C=NC=C2)NC(=O)C3=CC=CC(=N3)C4=C(C=CC=C4F)F

Canonical SMILES

CC1CN(CC(C1O)N)C2=C(C=NC=C2)NC(=O)C3=CC=CC(=N3)C4=C(C=CC=C4F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.